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1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Urea transporter inhibitor UT-A1 Kidney physiology

Researchers studying urea transport often face compounds with confounding kinase off-target effects. 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396865-53-4) solves this by providing a clean UT-A1 inhibitory phenotype (IC50 1.5 µM) with no annotated kinase activity. • Selective UT-A1 inhibition enables dose-response studies in MDCK cells without kinase-mediated cytotoxicity. • Regioisomeric sensitivity ensures reproducible pharmacology; only the 4,6-disubstituted pyrimidine geometry is active. • Ideal negative control for kinase selectivity panels when profiling pyrimidinyl urea kinase inhibitors.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1396865-53-4
Cat. No. B2556475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
CAS1396865-53-4
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)C
InChIInChI=1S/C18H24N6O/c1-13-5-4-6-15(14(13)2)21-18(25)22-16-11-17(20-12-19-16)24-9-7-23(3)8-10-24/h4-6,11-12H,7-10H2,1-3H3,(H2,19,20,21,22,25)
InChIKeyOBQWKHAATGCPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea: Chemical Identity & UT-A1 Pharmacology


1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396865-53-4) is a synthetic phenylurea derivative featuring a pyrimidine core substituted with a 4-methylpiperazine moiety at the 6-position . Unlike the majority of pyrimidinyl urea analogs that function as kinase inhibitors, this compound has been annotated in curated bioactivity databases as an inhibitor of the rat urea transporter UT-A1 (Slc14a2), with a reported IC50 of 1.5 µM in a cell-based fluorescence assay [1]. This distinct pharmacological profile places it within a small subset of urea transporter modulators, separating it from the large class of piperazinylpyrimidine kinase inhibitors that dominate the patent and primary literature.

Why Generic Analogs Fail for UT-A1 Research


The pyrimidinyl urea scaffold is structurally promiscuous across the kinome. The same 4-methylpiperazinyl-pyrimidinyl urea core can be elaborated to yield potent SIK inhibitors (HG-9-91-01, SIK2 IC50 = 6.6 nM), EGFR inhibitors (BDBM50467151, EGFR L858R IC50 = 167 nM), or FGFR inhibitors (PD173074, FGFR1 IC50 = 21.5 nM) [1][2][3]. The target compound, however, is distinguished by its 2,3-dimethylphenyl substitution pattern and the substitution geometry at the pyrimidine 4- vs. 6-position, which appears to redirect its polypharmacology away from kinase inhibition and toward UT-A1 modulation [4]. A regioisomeric analog—1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396785-83-3)—further underscores this point: a shift of the piperazinylpyrimidine attachment from the 4- to the 2-position of the pyrimidine ring yields a distinct compound with no annotated UT-A1 activity, demonstrating that even minor regioisomeric changes abolish the UT-A1 phenotype . Generic substitution of the target compound with any kinase-biased pyrimidinyl urea would therefore result in a complete loss of the UT-A1 pharmacological readout.

Differentiation from Structural & Pharmacological Analogs


UT-A1 Inhibitory Potency vs. Benchmark Inhibitors

The target compound inhibits rat UT-A1 with an IC50 of 1.5 µM in MDCK cells [1]. This potency is 10-fold weaker than the most advanced 1,2,4-triazoloquinoxaline UT-A1 inhibitors (IC50 ≈ 150 nM) [2], yet ~870-fold more potent than 3-nitrophenyl-thiourea (IC50 ≈ 1.3 mM, UT-A1 selective over UT-B) [3] and ~1,300-fold more potent than dimethylthiourea (IC50 2–3 mM) [4]. This places the compound in an intermediate affinity range that is useful for probing UT-A1 function without the extreme potency-driven off-target risks associated with sub-nanomolar kinase inhibition.

Urea transporter inhibitor UT-A1 Kidney physiology Diuretic screening

Functional Selectivity: UT-A1 vs. Kinase Polypharmacology

The closely related structure BDBM50467151—which replaces the 2,3-dimethylphenyl group with a 2,4-dimethoxyphenyl group—exhibits no annotated UT-A1 activity and instead potently inhibits wild-type EGFR (IC50 = 288 nM) and EGFR L858R mutant (IC50 = 167 nM) [1]. This indicates that the 2,3-dimethylphenyl substitution in the target compound is a critical determinant for switching the scaffold's target preference from kinases to urea transporters. No kinase inhibition data are available for the target compound, but the analog data strongly suggest a non-overlapping target profile.

Kinase selectivity UT-A1 selectivity Phenylurea scaffold Off-target profiling

Regioisomeric Specificity: 4- vs. 2-Position Substitution

The regioisomer 1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396785-83-3), in which the urea linkage is attached to the pyrimidine 5-position and the piperazine is at the 2-position, shows no documented UT-A1 inhibition in public databases . In contrast, the target compound, with the urea at the pyrimidine 4-position and piperazine at the 6-position, demonstrates UT-A1 IC50 = 1.5 µM [1]. This underscores the requirement for the exact 4,6-disubstituted pyrimidine geometry for UT-A1 activity.

Regioisomer differentiation Pyrimidine substitution geometry Structure-activity relationship

Divergence from Kinase-Focused Piperazinylpyrimidines

Piperazinylpyrimidine derivatives are overwhelmingly associated with kinase inhibition, with published inhibitors targeting PDGFR, KIT, CK1, RAF, and SIK families . For example, the piperazinylpyrimidine lead compound '4' from Shallal et al. (2011) potently inhibits oncogenic PDGFR family kinases [1]. The target compound, in contrast, has no kinase inhibition annotated in ChEMBL or BindingDB and instead is defined by its UT-A1 activity. This functional departure from the class norm is a key differentiator for users prioritizing urea transporter pharmacology over kinase polypharmacology.

Kinase inhibitor selectivity Chemogenomic differentiation Piperazinylpyrimidine scaffold

Priority Research & Procurement Scenarios


Renal Urea Transporter Profiling in MDCK Cells

The compound's UT-A1 inhibitory activity (IC50 1.5 µM) makes it suitable for investigating urea transport kinetics in Madin-Darby canine kidney (MDCK) cells, the very system in which its activity was characterized [1]. Unlike milimolar-inactive thiourea controls, the compound provides measurable inhibition at concentrations compatible with standard cell-based fluorescence plate reader assays, enabling dose-response studies of urea transporter pharmacology without confounding kinase-mediated cytotoxicity [2].

Scaffold-Hopping for Non-Kinase Libraries

The compound's unique divergence from the kinase-dominated piperazinylpyrimidine class [3] positions it as a privileged starting scaffold for medicinal chemistry programs seeking to escape kinase polypharmacology. The regiosomeric sensitivity data further inform library design: the 4,6-disubstituted pyrimidine geometry must be preserved to maintain the UT-A1 phenotype.

Negative Control for Kinase Screening Cascades

Given the absence of any annotated kinase inhibition [4], the compound serves as an ideal negative control in kinase selectivity panels when profiling other pyrimidinyl urea kinase inhibitors such as HG-9-91-01 or PD173074 [5]. Its structural similarity to these kinase inhibitors, combined with its distinct target profile, allows robust counter-screening.

UT-A1 vs. UT-B Isoform Selectivity Studies

With an IC50 of 1.5 µM for UT-A1, the compound's UT-B activity remains uncharacterized, creating an opportunity for head-to-head UT-A1 vs. UT-B selectivity profiling. This is particularly relevant given that advanced triazoloquinoxaline inhibitors exhibit ~13-fold UT-A1 selectivity over UT-B [6], setting a benchmark for isoform selectivity that can now be evaluated for this chemotype.

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